Antimony trichloride

Description

Properties

IUPAC Name |

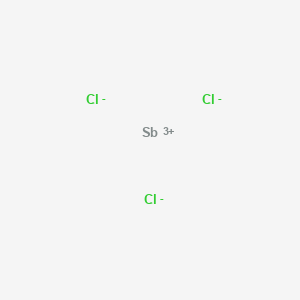

antimony(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Sb/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPDDOBMIUGHIN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Sb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-91-9 | |

| Record name | Antimony trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J281401KK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Antimony trichloride synthesis from antimony trioxide and HCl

An In-depth Technical Guide to the Synthesis of Antimony Trichloride from Antimony Trioxide and Hydrochloric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (SbCl₃) from antimony trioxide (Sb₂O₃) and hydrochloric acid (HCl). The document details the underlying chemistry, experimental protocols, and critical process parameters necessary for the successful laboratory-scale production of this important chemical intermediate.

Introduction

This compound, historically known as "butter of antimony," is a soft, colorless, crystalline solid that is highly deliquescent. It serves as a versatile reagent and precursor in various chemical applications, including as a catalyst in organic synthesis, a mordant in the textile industry, and in the production of other antimony compounds and high-purity antimony metal. For pharmaceutical and drug development applications, the synthesis of high-purity SbCl₃ is of paramount importance.

The most common and direct method for synthesizing this compound is the reaction of antimony trioxide with concentrated hydrochloric acid. This process is favored for its relative simplicity and the availability of the starting materials. However, careful control of reaction conditions is crucial to prevent the hydrolysis of the product and to ensure high yield and purity.

Reaction Chemistry

The synthesis is based on a straightforward acid-base reaction where the amphoteric antimony trioxide dissolves in strong hydrochloric acid to form this compound and water.

Overall Reaction: Sb₂O₃(s) + 6HCl(aq) → 2SbCl₃(aq) + 3H₂O(l)[1][2]

A critical challenge in this synthesis is the reversible nature of the reaction and the propensity of this compound to hydrolyze in the presence of water, especially at lower acid concentrations.[3] This hydrolysis can lead to the formation of insoluble antimony oxychloride (SbOCl), which contaminates the product.[1][2][3]

Hydrolysis Reaction: SbCl₃(aq) + H₂O(l) ⇌ SbOCl(s) + 2HCl(aq)[1][2]

To mitigate hydrolysis, the reaction is typically carried out using a significant excess of highly concentrated hydrochloric acid.[1][2] The excess HCl shifts the equilibrium of the primary reaction to the product side and suppresses the hydrolysis reaction.

Experimental Protocols

Two primary protocols are presented below: a standard laboratory preparation involving dissolution and distillation, and a hydrothermal method for producing crystalline material.

Protocol 1: Standard Laboratory Synthesis and Distillation

This method is suitable for producing a solution of this compound or for isolating the pure solid via distillation.

Methodology:

-

Reactant Preparation: Place 182 mL of concentrated hydrochloric acid (32-37%, d=1.18 g/mL) into a 500 mL evaporating dish or beaker.[4] Gently warm the acid on a hot plate in a well-ventilated fume hood.

-

Dissolution: Slowly and incrementally add 100 g of antimony trioxide powder to the warm acid while stirring continuously.[4] The oxide will dissolve to form a clear, colorless solution.[3]

-

Heating and Concentration: Heat the resulting solution to facilitate the complete dissolution of the oxide.[1] If any insoluble impurities remain, the hot solution can be filtered through glass wool.[4]

-

Isolation via Distillation:

-

Transfer the clear solution to a distillation apparatus.

-

Heat the solution to boil off excess water and HCl. Water will distill first, followed by the constant boiling azeotrope of HCl and water at approximately 108-110°C.[1]

-

Crucially, if a white precipitate (SbOCl) forms during this concentration step, add more concentrated HCl to redissolve it. [1]

-

After the water and excess HCl have been removed, increase the temperature. This compound will distill at its boiling point of 223°C.[2]

-

-

Product Collection: Collect the distilled SbCl₃ in a dry receiver. The product is a colorless, fuming crystalline mass.[2] Due to its hygroscopic nature, it must be stored in a tightly sealed container in a desiccator.

Protocol 2: Hydrothermal Synthesis

This method is adapted from procedures used to synthesize complex chloride crystals and is suitable for producing high-quality single crystals, often for analytical or specialized material science purposes.

Methodology:

-

Reactant Preparation: In a 25 mL Teflon liner, combine 0.05 mmol of antimony trioxide with 10 mL of 12 M hydrochloric acid.[5] Other salts (e.g., CsCl, NaCl, In₂O₃) may be included depending on the desired final product, but are excluded here for the synthesis of pure SbCl₃ solution.[5]

-

Reaction: Seal the Teflon liner inside a stainless-steel autoclave.

-

Heating: Heat the autoclave to 180°C for 12 hours.[5]

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The product, typically in the form of a concentrated solution or small crystals, can be isolated via filtration.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from various literature and experimental sources. Due to the nature of available data, yields are often qualitative ("high") rather than quantitative unless a full isolation and purification process is detailed.

| Parameter | Value / Condition | Source | Notes |

| Reactant Ratio (Molar) | 1:48 (Sb₂O₃:HCl) | [1] | Based on 0.125 mol Sb₂O₃ and ~6 mol HCl (from 114g of 32% HCl). This represents a large excess of HCl. |

| Reactant Ratio (Mass) | ~1:1.8 (Sb₂O₃:37% HCl) | [4] | Based on 100g Sb₂O₃ and 182 mL (approx. 215g) of concentrated HCl. |

| HCl Concentration | >30% (w/w) | [3] | Concentrated acid is essential for effective dissolution and to prevent hydrolysis. 20% HCl shows difficulty.[3] |

| Reaction Temperature | Warm / Near Boiling | [1][4] | Heating accelerates the dissolution of antimony trioxide. |

| Hydrothermal Temp. | 180°C | [5] | High temperature and pressure are used to drive the reaction to completion and form crystalline products. |

| Hydrothermal Time | 12 hours | [5] | Duration required for the hydrothermal synthesis method. |

| Distillation Temp. (H₂O/HCl) | ~108-110°C | [1] | Temperature for the removal of the water/HCl azeotrope. |

| Boiling Point (SbCl₃) | 223°C | [2] | Distillation temperature for pure this compound. |

| Melting Point (SbCl₃) | 73°C | [2] | Physical property of the final product. |

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow for SbCl₃ synthesis via dissolution and distillation.

Caption: Equilibrium of SbCl₃ hydrolysis and mitigation strategies.

References

- 1. chlorates.exrockets.com [chlorates.exrockets.com]

- 2. Sciencemadness Discussion Board - Making this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Sciencemadness Discussion Board - Antimony (iii) oxide and hcl. - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Antimony Trichloride (SbCl₃): A Comprehensive Technical Guide for Laboratory Applications

Introduction

Antimony trichloride (SbCl₃), historically known as "butter of antimony," is an inorganic compound that serves as a versatile and important reagent in various laboratory settings.[1] It is a soft, colorless, hygroscopic crystalline solid with a pungent odor.[1][2][3] Its utility stems primarily from its strong Lewis acidic character, which enables its use as a catalyst in organic synthesis, and its ability to form colored complexes with specific analytes, most notably in the quantitative analysis of Vitamin A.[1][2][4] This guide provides an in-depth overview of the physical and chemical properties of SbCl₃, detailed experimental protocols for its key applications, and essential safety and handling procedures for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is characterized by its high reactivity, particularly with water, and its solubility in a range of organic solvents. These properties are crucial for its application in diverse experimental conditions.

Core Physical and Thermodynamic Data

The fundamental physical and thermodynamic constants of SbCl₃ are summarized below. It exists as a solid at room temperature but has a relatively low melting point.

| Property | Value |

| IUPAC Name | Trichlorostibane |

| Molecular Formula | SbCl₃ |

| Molar Mass | 228.11 g/mol [1][2][3][5] |

| Appearance | Colorless, hygroscopic orthorhombic crystals[2][5][6] |

| Odor | Sharp, pungent, acrid[1][2][3] |

| Melting Point | 73.4 °C (164.1 °F)[1][3] |

| Boiling Point | 223.5 °C (434.3 °F)[1][3] |

| Density (solid) | 3.14 g/cm³ at 25 °C[1][3] |

| Vapor Pressure | 1 mm Hg at 49.2 °C[2] |

| Crystal Structure | In the gaseous state, SbCl₃ adopts a pyramidal structure with a Cl-Sb-Cl angle of 97.2°. In the solid state, each antimony atom is coordinated to three chlorine atoms at 234 pm, with additional weaker interactions to neighboring chlorine atoms.[1] |

| Std. Enthalpy of Formation (ΔfH⁰₂₉₈) | -381.2 kJ/mol[3] |

Solubility Profile

SbCl₃ is highly soluble in many organic solvents but reacts with water. Its solubility in hydrochloric acid is significantly higher than in pure water due to the suppression of hydrolysis.[2] It is notably insoluble in organic bases like pyridine and quinoline.[1][2]

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Water | 985.1 g/100 mL (with hydrolysis)[1] | 25 |

| Acetic Acid | 440.5[3][5] | 25 |

| Acetone | 537.6[3][5] | 18 |

| Benzene | 43.9[5] | 20 |

| Chloroform | Soluble[2] | Ambient |

| Ethanol | Soluble[2] | Ambient |

| Carbon Tetrachloride | A saturated solution is ~1.1 Molar[2] | Ambient |

| Diethyl Ether | Soluble[3] | Ambient |

| Pyridine / Quinoline | Insoluble[1][3] | Ambient |

Core Chemical Reactivity

Hydrolysis

This compound is extremely sensitive to moisture and readily hydrolyzes in water or humid air to form antimony oxychloride (SbOCl) and corrosive hydrochloric acid (HCl).[1][3][7] This reaction is exothermic and can be vigorous.[8] Due to this reactivity, SbCl₃ must be handled in a dry environment.

Caption: Reaction pathway for the hydrolysis of this compound.

Lewis Acid Behavior

With a vacant p-orbital on the antimony atom, SbCl₃ is a potent Lewis acid.[2] This property is the foundation for its use as a catalyst in a variety of organic reactions, including Friedel-Crafts alkylations and acylations, polymerization, and chlorination.[1] It readily accepts electron pairs from Lewis bases, forming stable adducts. This acidity has been harnessed in modern synthetic methods, such as one-pot Mannich reactions.[9]

Experimental Protocols for Key Laboratory Applications

The Carr-Price Test for Vitamin A and Carotenoids

The Carr-Price test is a colorimetric method for the quantitative determination of Vitamin A.[2][10] The reaction relies on the ability of SbCl₃ to react with the conjugated double-bond system in retinoids to produce a transient, intensely blue-colored complex.[1][10][11] The intensity of this color, measured by colorimetry, is proportional to the Vitamin A concentration.

Methodology:

-

Reagent Preparation: Prepare a saturated solution of this compound in a dry, alcohol-free solvent, typically chloroform. This reagent is highly corrosive and moisture-sensitive and must be prepared and stored in a desiccated environment.

-

Sample Preparation: Dissolve the sample containing Vitamin A (e.g., an oil extract) in the same dry solvent (chloroform) to a known volume in a volumetric flask.

-

Reaction: In a cuvette or test tube, rapidly mix a small aliquot of the sample solution with an excess of the Carr-Price reagent.

-

Measurement: Immediately measure the absorbance of the solution at the wavelength of maximum absorption (typically around 620 nm) using a colorimeter or spectrophotometer.

-

Quantification: Determine the concentration of Vitamin A by comparing the measured absorbance to a calibration curve prepared from known standards.

Critical Considerations:

-

The blue-colored complex is unstable and fades rapidly.[12] Absorbance readings must be taken within seconds of mixing for accurate and reproducible results.[12]

-

All glassware and solvents must be scrupulously dry to prevent the hydrolysis of SbCl₃, which would inhibit the reaction.

-

Other compounds with conjugated double bonds, such as carotenes, can interfere by producing similar colors.[12]

Caption: Standard experimental workflow for the Carr-Price test.

Lewis Acid Catalysis: Three-Component Mannich Reaction

SbCl₃ has been shown to be an effective catalyst for the one-pot, three-component Mannich reaction to synthesize β-amino ketones.[9] This protocol provides a general framework for its use.

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine an aromatic aldehyde (1 mmol), an aniline (1 mmol), and a ketone (1.2 mmol) in a suitable dry solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%) to the stirring mixture at ambient temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction typically proceeds smoothly at room temperature.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired β-amino ketone.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of SbCl₃.

| Spectroscopy Type | Key Features and Observations |

| Raman Spectroscopy | The Raman spectrum of solid SbCl₃ shows multiple bands corresponding to Sb-Cl stretching and deformation modes. The complexity of the spectrum in the solid state compared to the melt or gas phase is due to intermolecular interactions and crystal lattice effects.[13] Key bands have been reported in the regions of 340-380 cm⁻¹ (stretching) and below 200 cm⁻¹ (deformation).[13] |

| Infrared (IR) Spectroscopy | Similar to Raman, IR spectroscopy reveals the vibrational modes of the Sb-Cl bonds. FT-IR spectra are available in spectral databases.[14] |

| NMR Spectroscopy | While antimony has two NMR-active quadrupolar isotopes (¹²¹Sb and ¹²³Sb), their large quadrupole moments lead to very broad signals, making NMR spectroscopy challenging for routine characterization. However, specialized solid-state NMR or studies in highly symmetric environments can provide structural information.[15] |

Safety, Handling, and Disposal

This compound is a hazardous substance that requires strict safety protocols. It is corrosive, toxic, and reacts violently with water.

Hazard Summary:

-

Corrosivity: Causes severe skin burns and serious eye damage.[8] It is corrosive to many metals, especially in the presence of moisture.[7]

-

Toxicity: Harmful if swallowed or inhaled.[7] Inhalation can cause irritation of the respiratory tract and may lead to lung edema, the symptoms of which can be delayed.[8]

-

Reactivity: Reacts violently with water and is incompatible with strong bases, potassium, sodium, and aluminum.[16][17]

Safe Handling Protocol:

-

Engineering Controls: Always handle SbCl₃ inside a certified chemical fume hood to control exposure to dust and hydrolysis-generated HCl gas.[18] Ensure an eyewash station and safety shower are immediately accessible.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and chemical splash goggles with a face shield.[8][18]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[18] The container should be kept under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.[18]

-

Spill Response: In case of a spill, evacuate the area. Do NOT use water for cleanup.[16] Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[16]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams.

Caption: A logical workflow for the safe handling and disposal of SbCl₃.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | SbCl3 | CID 24814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimony(III) chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. antimony(III) chloride [chemister.ru]

- 6. This compound | 10025-91-9 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ICSC 1224 - this compound [chemicalsafety.ilo.org]

- 9. researchgate.net [researchgate.net]

- 10. fulltimes.wordpress.com [fulltimes.wordpress.com]

- 11. Studies on the mechanism of the Carr–Price blue colour reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. testbook.com [testbook.com]

- 13. scispace.com [scispace.com]

- 14. spectrabase.com [spectrabase.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. nj.gov [nj.gov]

- 17. acs.org [acs.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Electronic Structure of Antimony Trichloride as a Lewis Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony trichloride (SbCl₃) is a versatile Lewis acid with significant applications in organic synthesis and materials science. Its utility stems from the electronic structure of the central antimony atom, which possesses a stereochemically active lone pair of electrons and low-lying vacant orbitals. This guide provides a comprehensive technical overview of the electronic structure of SbCl₃, focusing on its molecular geometry, orbital interactions, and the nature of its Lewis acidity. We delve into both experimental and computational characterizations, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing fundamental concepts and processes. This document is intended to serve as a core resource for researchers leveraging the unique properties of this compound in their work.

Introduction

Lewis acids are fundamental reagents in chemistry, acting as electron pair acceptors to catalyze a wide array of chemical transformations. Among the p-block elements, the halides of Group 15, such as this compound, exhibit pronounced Lewis acidic character. The Lewis acidity of SbCl₃ arises from the electron-deficient nature of the antimony center, a consequence of the high electronegativity of the chlorine atoms and the presence of accessible empty orbitals. This electronic configuration allows SbCl₃ to form adducts with a variety of Lewis bases, thereby activating substrates for subsequent reactions. Understanding the nuances of its electronic structure is paramount for predicting its reactivity and designing novel catalytic applications.

Molecular and Electronic Structure of this compound

The electronic structure of this compound is the foundation of its chemical behavior. A combination of experimental data and theoretical calculations provides a detailed picture of its geometry, bonding, and frontier molecular orbitals.

Molecular Geometry

Antimony (Sb) is in Group 15 of the periodic table and has five valence electrons. In this compound, the antimony atom forms single covalent bonds with three chlorine atoms. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central antimony atom has three bonding pairs and one lone pair of electrons, resulting in a trigonal pyramidal molecular geometry.[1][2] The lone pair of electrons occupies a significant amount of space, repelling the bonding pairs and reducing the Cl-Sb-Cl bond angles from the ideal tetrahedral angle of 109.5°.

Hybridization and Bonding

The antimony atom in SbCl₃ is considered to be sp³ hybridized .[1][3][4] Three of the sp³ hybrid orbitals form sigma (σ) bonds with the 3p orbitals of the chlorine atoms, while the fourth sp³ hybrid orbital accommodates the non-bonding lone pair of electrons.[3] Advanced molecular orbital calculations suggest that the bonding is more complex than this simple picture, with some degree of delocalization across the molecule.[3]

Quantitative Structural and Electronic Data

Precise measurements and computational modeling provide key quantitative data that describe the electronic structure of SbCl₃.

| Parameter | Gas Phase Value | Solid Phase Value | Source |

| Sb-Cl Bond Length | 233 pm | 234 pm (average) | [5] |

| Cl-Sb-Cl Bond Angle | 97.2° | ~95.3° (average) | [5] |

Table 1: Key geometric parameters of this compound.

| Computational Method | Property | Atom | Calculated Charge (e) |

| Mulliken Population Analysis | Atomic Charge | Sb | Value not explicitly found in searches |

| Cl | Value not explicitly found in searches | ||

| Natural Bond Orbital (NBO) | Atomic Charge | Sb | Value not explicitly found in searches |

| Cl | Value not explicitly found in searches |

| Property | Calculated Value | Method |

| LUMO Energy | Value not explicitly found in searches | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | Value not explicitly found in searches | DFT |

Table 3: Frontier Molecular Orbital Energies of SbCl₃. Note: Specific quantitative values require dedicated DFT calculations and were not available in the performed searches.

Lewis Acidity and Adduct Formation

The Lewis acidity of SbCl₃ is its defining chemical characteristic. The antimony atom, with its partial positive charge and accessible Lowest Unoccupied Molecular Orbital (LUMO), readily accepts an electron pair from a Lewis base (a donor species with a lone pair of electrons) to form a Lewis adduct.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Antimony Trichloride (SbCl₃)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antimony trichloride (SbCl₃), a compound historically known as "butter of antimony," serves as a versatile Lewis acid catalyst and a reagent in various chemical syntheses, including in the detection of Vitamin A (the Carr-Price test).[1][2] A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity, intermolecular interactions, and catalytic mechanisms. This technical guide provides a comprehensive analysis of the molecular geometry, bond angles, and structural determination of SbCl₃, leveraging Valence Shell Electron Pair Repulsion (VSEPR) theory and empirical data from advanced experimental protocols.

Molecular Structure and VSEPR Theory

The molecular architecture of a compound is dictated by the arrangement of its constituent atoms, which in turn is governed by the distribution of valence electrons around the central atom. The VSEPR model is a powerful theoretical framework for predicting this arrangement.[3][4]

VSEPR Analysis of SbCl₃

To determine the geometry of this compound, we apply the VSEPR theory:

-

Central Atom Identification: Antimony (Sb), being less electronegative than chlorine (Cl), is the central atom.[5]

-

Valence Electron Count:

-

Electron Pair Distribution: The 26 valence electrons form 13 pairs. Three pairs are used for the Sb-Cl single bonds, and nine pairs are distributed as lone pairs on the three chlorine atoms. The remaining one pair resides on the central antimony atom as a non-bonding or lone pair.[5][6]

-

Steric Number and Electron Geometry: The central antimony atom is surrounded by three bonding pairs and one lone pair, resulting in a total of four electron groups. According to VSEPR theory, four electron groups arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[5]

-

Molecular Geometry: The shape of the molecule is determined by the positions of the atoms only. With three bonding pairs and one lone pair (an AX₃E₁ configuration), the lone pair occupies one corner of the tetrahedron, forcing the three chlorine atoms downwards.[4][5] This results in a trigonal pyramidal molecular geometry.[6][7][8]

Hybridization

The tetrahedral arrangement of four electron groups around the central antimony atom corresponds to sp³ hybridization .[8] The antimony atom's one 5s and three 5p orbitals mix to form four equivalent sp³ hybrid orbitals, three of which form sigma bonds with the chlorine atoms, while the fourth accommodates the lone pair.

Polarity

The Sb-Cl bond is polar due to the difference in electronegativity between antimony and chlorine. In a symmetrical geometry like trigonal planar, these bond dipoles would cancel out. However, in SbCl₃, the trigonal pyramidal shape is asymmetrical.[9][10] The presence of the lone pair and the resulting geometry prevent the cancellation of the individual bond dipoles, leading to a net molecular dipole moment. Therefore, SbCl₃ is a polar molecule.[7][9][10]

Quantitative Structural Data

The precise bond lengths and angles of SbCl₃ have been determined experimentally and vary between the gaseous and solid states due to the influence of intermolecular forces in the crystal lattice.

| Parameter | Gas Phase | Solid State (Orthorhombic) |

| Molecular Geometry | Trigonal Pyramidal | Distorted Trigonal Pyramidal |

| Cl-Sb-Cl Bond Angle | 97.2°[1][11] | Not explicitly a single value due to crystal packing; molecular unit is preserved.[1] |

| Sb-Cl Bond Length | 233 pm[1] | 1 x 237 pm, 2 x 240-241 pm (approx.)[12][13] |

Table 1: Summary of quantitative structural data for SbCl₃ in the gas and solid phases.

The Cl-Sb-Cl bond angle of 97.2° in the gas phase is significantly smaller than the ideal tetrahedral angle of 109.5°. This compression is a classic example of the VSEPR principle that lone pair-bonding pair (LP-BP) repulsions are stronger than bonding pair-bonding pair (BP-BP) repulsions, pushing the bonding pairs closer together.[5][8]

Visualization of SbCl₃ Molecular Structure

The logical relationship derived from VSEPR theory, leading to the final molecular geometry of SbCl₃, is illustrated below.

Caption: VSEPR workflow for determining the geometry of SbCl₃.

Experimental Protocols for Structural Determination

The structural parameters presented in this guide are derived from sophisticated experimental techniques. The primary methods for determining the molecular structure of SbCl₃ are Gas Electron Diffraction (GED) for the gas phase and Single-Crystal X-ray Diffraction for the solid state.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a principal technique for determining the structure of molecules in the gaseous state, free from intermolecular forces.[14]

Methodology:

-

Sample Introduction: A solid sample of SbCl₃ is heated to produce a vapor, which is then introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approx. 0.2 mm diameter). This creates a molecular beam of gaseous SbCl₃.[14]

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the molecular beam.[14]

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the SbCl₃ molecules. The scattered electrons create an interference pattern due to the fixed internuclear distances within the molecules. This pattern is recorded on a detector (e.g., a photographic plate or CCD camera).[14]

-

Data Analysis: The radially symmetric diffraction pattern consists of concentric rings. The intensity of this pattern is measured as a function of the scattering angle. The total scattering intensity is composed of atomic and molecular scattering components.[14]

-

Structure Refinement: The molecular scattering component, which contains the structural information, is isolated from the total intensity. A theoretical scattering curve is calculated for a model of the SbCl₃ molecule with initial estimates for bond lengths and angles. This theoretical curve is then fitted to the experimental data using a least-squares refinement process. The refinement is iterated until the best fit is achieved, yielding highly accurate values for the Sb-Cl bond length and the Cl-Sb-Cl bond angle.[14]

Single-Crystal X-ray Diffraction

This technique is used to determine the precise arrangement of atoms within a crystalline solid, revealing bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Methodology:

-

Crystal Growth: High-quality single crystals of SbCl₃ are grown, typically by slow evaporation from a suitable solvent or by sublimation. Given that SbCl₃ is hygroscopic, all handling must be performed in a dry, inert atmosphere.[1][2]

-

Crystal Mounting: A suitable single crystal (typically < 1 mm in size) is selected and mounted on a goniometer head on the diffractometer. The crystal is often flash-cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations and protect it from damage by the X-ray beam.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs at specific angles, according to Bragg's Law, producing a diffraction pattern of discrete spots.

-

Data Collection: A detector measures the position and intensity of thousands of these diffracted spots as the crystal is rotated through various orientations.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group (for SbCl₃, this is Orthorhombic, Pnma).[12][13] The positions of the atoms within the unit cell are determined by solving the "phase problem" using computational methods. An initial model of the structure is then refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern, resulting in a final, highly detailed model of the solid-state structure, including precise Sb-Cl bond lengths.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | SbCl3 | CID 24814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the molecular geometry of BCl3 Draw its VSEPR class 11 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. what shape is SbCl3 | Filo [askfilo.com]

- 7. Page loading... [guidechem.com]

- 8. What is the molecular geometry of SbCl₃? - askIITians [askiitians.com]

- 9. gauthmath.com [gauthmath.com]

- 10. brainly.com [brainly.com]

- 11. CCCBDB Compare bond angles [cccbdb.nist.gov]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. mp-22872: SbCl3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 14. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis Mechanism of Antimony Trichloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of antimony trichloride (SbCl₃) in aqueous solutions. The complex interplay of pH, chloride concentration, and temperature governs the formation of various antimony-containing species. Understanding these transformations is critical for applications ranging from materials science to pharmacology, where antimony compounds are utilized.

The Core Hydrolysis Mechanism

This compound is highly susceptible to hydrolysis upon contact with water. The process is initiated by the stepwise replacement of chloride ions with hydroxyl groups, leading to the formation of a series of soluble and insoluble products. The initial hydrolysis reaction is reversible and can be suppressed by the presence of a sufficient concentration of hydrochloric acid[1].

The primary pathway begins with the formation of antimony oxychloride (SbOCl), a white precipitate, along with hydrochloric acid[2][3][4][5][6][7][8][9][10][11][12][13]:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

However, the hydrolysis of SbCl₃ is a more complex process involving several intermediate and subsequent reactions. Two primary pathways for the initial formation of SbOCl have been proposed[1][3]:

-

Hydroxide Substitution: A hydroxyl group from the ionization of water replaces a chlorine atom in the SbCl₃ molecule, forming an [Sb(OH)Cl₂] monomer as an intermediate. As the degree of hydrolysis increases, subsequent removal of H and Cl atoms leads to the formation of SbOCl.

-

Direct Hydroxyl Adduct Formation: An [Sb-OH] monomer is formed directly by the interaction of SbCl₃ with hydroxyl groups. Chlorine atoms then replace the hydrogen atom in the hydroxyl group to form SbOCl and other more complex oxychlorides.

As the pH of the solution increases and the chloride concentration varies, a series of more complex antimony oxychlorides are formed. These include, but are not limited to, Sb₄O₅Cl₂, Sb₈O₁₁Cl₂, and ultimately, antimony trioxide (Sb₂O₃) at higher pH values[1][6][14][15][16][17][18][19]. The relative stability and formation of these compounds are highly dependent on the specific reaction conditions. Theoretical studies have suggested that SbOCl is a stable phase at very low pH, but it can spontaneously transform into the more commonly observed Sb₄O₅Cl₂[14].

Influence of pH and Chloride Concentration

The speciation of antimony in aqueous chloride solutions is heavily influenced by pH and the total chloride concentration.

-

pH: At low pH (acidic conditions), the hydrolysis is limited, and various chloro-complexes of antimony(III) such as [SbCl₄]⁻ and [SbCl₅]²⁻ can exist in solution. As the pH increases, the equilibrium shifts towards the formation of insoluble oxychlorides. At near-neutral to alkaline pH, antimony trioxide (Sb₂O₃) becomes the predominant species[6][15][16][17].

-

Chloride Concentration: A high concentration of chloride ions can inhibit the hydrolysis of SbCl₃ by shifting the equilibrium of the initial reaction to the left, favoring the soluble chloro-complexes[17]. Conversely, dilution with water promotes the formation of antimony oxychloride precipitates.

Quantitative Data on Hydrolysis Products

The solubility of the hydrolysis products is a key factor in understanding the overall mechanism. The following tables summarize the solubility of antimony trioxide (Sb₂O₃) and antimony pentoxychloride (Sb₄O₅Cl₂) in hydrochloric acid solutions at 25°C, as determined in a key study by Hashimoto et al.

| HCl Concentration (kmol/m³) | Antimony Concentration (kmol/m³) | Solid Phase |

| < 0.1 | Varies | Sb₂O₃ |

| > 0.1 | Varies | Sb₄O₅Cl₂ |

Table 1: Solid Phases of Antimony(III) in Equilibrium with Hydrochloric Acid Solutions at 25°C. This table is based on data from a study that equilibrated mixtures of antimony trioxide and hydrochloric acid for 30 days[6][15].

| pH | Antimony(III) Concentration (mg/L) | Solid Phase |

| 1.1 - ~2.0 | Decreases with increasing pH | Amorphous Sb₈O₁₀(OH)₂Cl₂ |

| ~2.0 - ~4.5 | ~10 (minimum solubility) | Crystalline Sb₈O₁₀(OH)₂Cl₂ |

| > ~4.5 | ~10 (minimum solubility) | Crystalline Sb₂O₃ |

Table 2: Solid Phases Formed from the Neutralization of Antimony(III)-Hydrochloric Acid Solution with NaOH at 25°C. This table illustrates the transformation of hydrolysis products with increasing pH[6][15].

Experimental Protocols

A variety of experimental techniques are employed to study the hydrolysis of this compound. Below are detailed methodologies for key experiments.

Protocol for Determination of Hydrolysis Products by Equilibration and X-Ray Diffraction (XRD)

This protocol is adapted from the methodology described by Hashimoto et al.[6][15].

Objective: To determine the solid hydrolysis products of antimony(III) in equilibrium with aqueous hydrochloric acid solutions at various concentrations.

Materials:

-

Antimony(III) oxide (Sb₂O₃), reagent grade

-

Hydrochloric acid (HCl), concentrated, reagent grade

-

Sodium hydroxide (NaOH), reagent grade

-

Deionized water

-

Sealed glass vessels

-

Thermostatic shaker bath (25°C)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

pH meter

-

X-ray diffractometer

Procedure:

-

Preparation of Sb(III)-HCl Solutions:

-

Prepare a series of hydrochloric acid solutions with concentrations ranging from less than 0.1 kmol/m³ to 6 kmol/m³.

-

Add an excess of antimony(III) oxide to each HCl solution in a sealed glass vessel.

-

-

Equilibration:

-

Place the sealed vessels in a thermostatic shaker bath set at 25°C.

-

Allow the mixtures to equilibrate for an extended period (e.g., 30 days) to ensure that equilibrium is reached.

-

-

Separation and Analysis of Solid Phase:

-

After equilibration, filter the solid phase from the solution.

-

Wash the solid residue with deionized water and then with ethanol to remove any remaining soluble species.

-

Dry the solid sample at a controlled temperature (e.g., 60°C).

-

Analyze the dried solid powder using X-ray diffraction (XRD) to identify the crystalline phases present.

-

-

Analysis of Aqueous Phase:

-

Measure the pH of the filtrate.

-

Determine the concentration of antimony in the filtrate using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

-

Neutralization Study:

-

Take a known concentration of Sb(III) in a hydrochloric acid solution (e.g., 140 mg/L Sb(III) in 0.1 kmol/m³ HCl).

-

Slowly add a solution of sodium hydroxide while monitoring the pH.

-

At different target pH values, allow the precipitate to form and age for a specific time (e.g., 24 hours).

-

Filter, wash, and dry the precipitate as described above.

-

Analyze the solid phase by XRD to observe the transformation of hydrolysis products as a function of pH.

-

Protocol for Spectroscopic Analysis of Aqueous Antimony Species using Raman Spectroscopy

Objective: To identify the soluble antimony species present in aqueous chloride solutions under different conditions.

Materials:

-

Antimony(III) chloride (SbCl₃), high purity

-

Hydrochloric acid (HCl), concentrated, reagent grade

-

Deionized water

-

Quartz cuvettes or sample vials

-

Raman spectrometer with appropriate laser excitation wavelength

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of SbCl₃ in concentrated HCl to prevent initial hydrolysis.

-

Create a series of samples with varying concentrations of Sb(III) and HCl by diluting the stock solution with deionized water and/or HCl. The final concentrations should span the range of interest for the hydrolysis study.

-

-

Raman Spectroscopy Measurement:

-

Transfer the sample solution to a quartz cuvette.

-

Place the cuvette in the sample holder of the Raman spectrometer.

-

Acquire the Raman spectrum over the desired spectral range, paying close attention to the regions where Sb-Cl and Sb-O stretching and bending modes are expected.

-

Optimize acquisition parameters (e.g., laser power, exposure time, number of accumulations) to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Analysis:

-

Process the raw Raman spectra to remove background fluorescence and cosmic rays.

-

Identify and assign the Raman bands to specific vibrational modes of the different antimony species (e.g., [SbCl₃(OH)]⁻, [SbCl₄]⁻, etc.) based on literature data and theoretical calculations.

-

Analyze the changes in the relative intensities of the Raman bands as a function of Sb(III) and HCl concentrations to infer the shifts in the speciation equilibria.

-

Visualizations of Pathways and Workflows

Hydrolysis Pathway of this compound

Caption: A simplified diagram of the hydrolysis pathway of this compound in aqueous solution.

Experimental Workflow for Hydrolysis Product Identification

Caption: A flowchart of the experimental workflow for identifying antimony hydrolysis products.

References

- 1. [PDF] Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices: new insights into the Sb-chemistry causing poor chromatographic recoveries. | Semantic Scholar [semanticscholar.org]

- 2. Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices: new insights into the Sb-chemistry causing poor chromatographic recoveries - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. brainly.com [brainly.com]

- 4. chegg.com [chegg.com]

- 5. Solved Question 7 5 pts Alyssa repeated the titration of a | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. plus.ac.at [plus.ac.at]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SbCl3 and BiCl3 on hydrolysis gives [infinitylearn.com]

- 13. \mathrm { SbCl } _ { 3 } and \mathrm { BiCl } _ { 3 } on Hydrolysis give .. [askfilo.com]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 15. Hydrolysis of Antimony(III)-Hydrochloric Acid Solution at 25°C [jstage.jst.go.jp]

- 16. mdpi.com [mdpi.com]

- 17. Research on the hydrolysis equilibrium of this compound in the Sb~(3+)-Cl~--H_2O system | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Solubility of Antimony Trichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of antimony trichloride (SbCl₃) in a wide range of organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and a foundational understanding of experimental methodologies.

This compound, a Lewis acid, is a versatile compound utilized as a catalyst and reagent in various chemical syntheses. Its solubility characteristics are crucial for its application in homogenous catalysis, organic reactions, and as a precursor for other organoantimony compounds. This guide summarizes key solubility data to aid in solvent selection and experimental design.

Quantitative Solubility Data

The solubility of this compound varies significantly across different classes of organic solvents. The following tables present a compilation of available quantitative data, offering a comparative view of its solubility at various temperatures.

Halogenated Hydrocarbons

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Bromobenzene | -20 | 17.4 |

| 0 | 52.2 | |

| 20 | 108 | |

| 60 | 604 | |

| 73 | Miscible | |

| 1,4-Dichlorobenzene | 50 | 16.3 |

| Monochlorobenzene | -30 | 12.5 |

| 0 | 79.2 | |

| 20 | 127 | |

| 60 | 747 | |

| Tetrachloroethane | 25 | 21.75 |

| Chloroform | 25 | ~22% by weight[1] |

| Carbon Tetrachloride | 25 | Saturated solution is approx. 1.1 Molar[1] |

Aromatic Hydrocarbons

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Benzene | 10 | 32.6 |

| 20 | 43.9 | |

| 60 | 154 | |

| Toluene | 0 | 70.9 |

| 20 | 169 | |

| m-Xylene | 5 | 113 |

| 25 | 191.5 | |

| Ethylbenzene | 10 | 23.2 |

| 30 | 79.9 | |

| p-Cymene | -3.5 | 69.5 |

| 10 | 85.5 | |

| 30 | 150 |

Alcohols, Ethers, Ketones, and Esters

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Ethanol | - | Soluble[1] |

| Diethyl Ether | - | Soluble[1] |

| Acetone | 18 | 537.6 |

| Ethyl Acetate | 18 | 5.9 |

Other Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetic Acid | 25 | 440.5 |

| Benzoyl Chloride | 25 | 169.5 |

| Carbon Disulfide | - | Soluble[1] |

| Cyclohexane | 20 | 1.2 |

| 60 | 10.7 | |

| Dioxane | - | Soluble[1] |

| Selenium(IV) Oxychloride | 25 | 62.97 |

| Sulfur Dioxide | 0 | 13 |

It is important to note that this compound is generally reported to be insoluble in organic bases such as pyridine and quinoline.[1]

Experimental Protocols

A general procedure would involve the following steps:

-

Sample Preparation: An excess amount of finely ground, anhydrous this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. Given the hygroscopic nature of this compound, all manipulations should be performed in a dry atmosphere (e.g., in a glove box or under an inert gas).

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can take several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration or centrifugation, ensuring that the temperature is maintained during this process to prevent any change in solubility.

-

Analysis: A known mass of the clear, saturated solution is taken. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature). The mass of the remaining solid residue (this compound) is then determined.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Spectroscopic methods, such as UV-Vis or Atomic Absorption Spectroscopy (AAS), can also be adapted to determine the concentration of this compound in a saturated solution, which can then be converted to solubility values. These methods would require the generation of a calibration curve with solutions of known concentrations.

Visualizations

The following diagrams illustrate the generalized experimental workflow for determining the solubility of this compound and the key factors influencing its solubility.

Caption: Generalized workflow for the gravimetric determination of this compound solubility.

Caption: Interacting factors that determine the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to the Preparation of Anhydrous Antimony Trichloride for Moisture-Sensitive Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation, purification, and handling of anhydrous antimony trichloride (SbCl₃), a critical reagent in a variety of moisture-sensitive reactions. Due to its hygroscopic nature and propensity for hydrolysis, ensuring the anhydrous state of SbCl₃ is paramount for successful and reproducible outcomes in its application as a Lewis acid catalyst in organic synthesis and drug development.

Physicochemical Properties and Hazards

This compound is a soft, colorless, crystalline solid that is highly deliquescent and fumes in moist air.[1][2] It is crucial to handle this compound under inert and dry conditions to prevent its rapid reaction with water, which leads to the formation of insoluble antimony oxychloride (SbOCl) and hydrochloric acid.[1][3][4][5][6] This hydrolysis not only consumes the active reagent but can also interfere with the desired chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Formula Weight | 228.11 g/mol |

| Melting Point | 73.4 °C |

| Boiling Point | 223.5 °C |

| Density | 3.14 g/cm³ (solid) |

| Solubility | Soluble in absolute alcohol, chloroform, carbon tetrachloride, and hydrochloric acid.[3][7] |

| Appearance | Colorless, crystalline solid.[3][8] |

Safety Precautions: this compound is corrosive and toxic.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.[2]

Experimental Protocols for Preparation and Purification

The selection of a preparative method for anhydrous SbCl₃ depends on the available starting materials and the desired purity. The following protocols detail common and effective methods for synthesizing and purifying this compound to a standard suitable for moisture-sensitive applications.

Method 1: Direct Chlorination of Antimony Metal

This method involves the direct reaction of elemental antimony with dry chlorine gas and is suitable for producing high-purity this compound.[1]

Experimental Protocol:

-

Apparatus Setup: Assemble a reaction apparatus consisting of a chlorine gas source, a drying tube filled with anhydrous calcium chloride, a reaction tube containing powdered antimony metal, and a collection flask. The entire setup must be flame-dried or oven-dried before use to eliminate any adsorbed moisture.

-

Reaction: Pass a slow stream of dry chlorine gas over the heated antimony powder. The reaction is exothermic and will proceed to form molten this compound.

-

Purification by Distillation: The crude SbCl₃ can be purified directly by distillation. Heat the collection flask and collect the fraction boiling at 223.5 °C. This process should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Method 2: Reaction of Antimony Trioxide with Thionyl Chloride

This is a convenient method for preparing anhydrous SbCl₃ from a common antimony precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place antimony trioxide (Sb₂O₃).

-

Reaction: Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

-

Reflux: Heat the mixture to reflux. The reaction will produce sulfur dioxide (SO₂) and this compound. The reaction is complete when the evolution of SO₂ gas ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining this compound can then be purified by vacuum distillation.

Purification of Commercial this compound by Vacuum Sublimation

Commercial SbCl₃ often contains moisture and hydrolysis products. Vacuum sublimation is a highly effective method for obtaining ultra-pure, anhydrous material.[1]

Experimental Protocol:

-

Apparatus: Use a standard sublimation apparatus with a cold finger. Ensure all glassware is thoroughly dried.

-

Procedure: Place the commercial this compound in the bottom of the sublimation apparatus.

-

Sublimation: Evacuate the apparatus to a high vacuum and gently heat the bottom of the apparatus. This compound will sublime and deposit as pure crystals on the cold finger.[1]

-

Collection: Once the sublimation is complete, carefully bring the apparatus back to atmospheric pressure under an inert gas and collect the purified crystals in a dry, inert atmosphere glovebox.

Table 2: Comparison of Preparation and Purification Methods

| Method | Starting Materials | Purity | Advantages | Disadvantages |

| Direct Chlorination | Antimony metal, Chlorine gas | High (>99.5%) | Direct synthesis of high-purity product. | Requires handling of hazardous chlorine gas. |

| Reaction with Thionyl Chloride | Antimony trioxide, Thionyl chloride | High (>99%) | Avoids the use of chlorine gas. | Requires careful removal of excess thionyl chloride. |

| Vacuum Sublimation | Commercial SbCl₃ | Very High (>99.9%) | Excellent for removing non-volatile impurities and water. | Yield may be lower than distillation. |

Characterization of Anhydrous this compound

The purity and anhydrous nature of the prepared SbCl₃ should be confirmed before use in moisture-sensitive reactions.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Expected Result for Anhydrous SbCl₃ |

| Melting Point | Purity assessment | Sharp melting point at 73.4 °C. A broad melting range indicates impurities. |

| Infrared (IR) Spectroscopy | Detection of water and Sb-O bonds | Absence of broad O-H stretching bands (~3200-3600 cm⁻¹) and Sb-O stretching bands. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation (in anhydrous solvent) | Not typically used for routine characterization. |

| Elemental Analysis | Determination of elemental composition | Conforms to the calculated percentages of Sb and Cl. |

Applications in Moisture-Sensitive Reactions

Anhydrous this compound is a versatile Lewis acid catalyst used in a variety of organic transformations that are critical in drug discovery and development.

Friedel-Crafts Reactions

SbCl₃ can catalyze Friedel-Crafts alkylations and acylations, which are fundamental reactions for the formation of carbon-carbon bonds in aromatic systems. The anhydrous nature of the catalyst is essential to prevent side reactions and catalyst deactivation.

Mannich Reactions

This compound has been shown to be an effective catalyst for three-component Mannich-type reactions, leading to the synthesis of β-amino ketones, which are important scaffolds in many pharmaceutical compounds.[9] The reaction proceeds smoothly at ambient temperatures in the presence of anhydrous SbCl₃.[9]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the preparation and purification of anhydrous this compound and its application in a representative moisture-sensitive reaction.

Caption: General workflow for the preparation of anhydrous SbCl₃.

Caption: Simplified pathway for an SbCl₃-catalyzed Mannich reaction.

Storage and Handling of Anhydrous this compound

Proper storage is critical to maintain the anhydrous nature of SbCl₃.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a suitable drying agent or in a glovebox).

-

Handling: All manipulations of anhydrous SbCl₃ should be performed under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox) to prevent exposure to moisture. Use dry solvents and reagents in any reaction involving this compound.

By following these detailed guidelines, researchers, scientists, and drug development professionals can confidently prepare and utilize high-purity, anhydrous this compound for their moisture-sensitive applications, ensuring reliable and reproducible results.

References

- 1. Antimony(III) chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chlorates.exrockets.com [chlorates.exrockets.com]

- 6. Affordable Price this compound Manufacturer and Exporter [samuhlaxmi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | SbCl3 | CID 24814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Antimony Trichloride: A Versatile Precursor for Advanced Antimony Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Antimony trichloride (SbCl₃), a colorless, crystalline solid, serves as a pivotal and versatile precursor in the synthesis of a wide array of inorganic, organometallic, and coordination compounds.[1] Its reactivity, primarily driven by its Lewis acidic nature and the susceptibility of its Sb-Cl bonds to nucleophilic substitution, makes it an indispensable starting material in materials science, organic synthesis, and pharmacology. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols, quantitative data, and the logical frameworks of its applications, particularly in areas relevant to drug development.

Synthesis of Inorganic Antimony Compounds from SbCl₃

This compound is a primary building block for various inorganic antimony compounds, including oxides, oxychlorides, and sulfides. The synthesis method often dictates the final product's phase, morphology, and properties.

Antimony Oxychlorides and Oxides via Hydrolysis

Controlled hydrolysis of this compound in aqueous media is a common route to produce antimony oxychlorides and oxides. The specific product obtained is highly dependent on the reaction conditions, such as pH and temperature.

Experimental Protocol: Hydrothermal Synthesis of Antimony Chloride Oxide (Sb₄O₅Cl₂) Single Crystals [2]

-

Preparation: Add a measured quantity of analytical grade this compound (SbCl₃) to a Teflon-lined autoclave.

-

Solvent Addition: Fill approximately 85% of the autoclave volume with distilled water.

-

pH Adjustment: Introduce a small amount of dilute aqueous hydrochloric acid (HCl) to adjust the pH of the mixture to approximately 1-2.

-

Reaction: Seal the autoclave and heat it to 140 °C. Maintain this temperature for approximately 30 hours.

-

Product Isolation: After cooling, the single crystals of Sb₄O₅Cl₂ can be collected. The only by-product is HCl, which can be recycled.

-

Washing and Drying: The resulting white powder should be washed with distilled water and then ethanol to remove any impurities, followed by drying at 60 °C for 3 hours.[3]

Quantitative Data: Synthesis of Antimony Oxychlorides and Oxides

| Product | Precursors | Method | Conditions | Yield | Reference |

| Sb₄O₅Cl₂ | SbCl₃, H₂O, HCl | Hydrothermal | 140 °C, 30 h, pH 1-2 | 99% | [2] |

| Sb₂O₃ | SbCl₃, Ethylene Glycol | Solvothermal | - | - | [3] |

| Sb₄O₅Cl₂, Sb₈O₁₁Cl₂ | SbCl₃, NaOH, Ethylene Glycol | Hydrothermal | - | - | [4] |

Antimony Sulfides via Hydrothermal/Solvothermal Synthesis

Antimony sulfides (Sb₂S₃), materials of interest for optoelectronics and energy storage, can be synthesized from SbCl₃ using various sulfur sources under hydrothermal or solvothermal conditions.

Experimental Protocol: Hydrothermal Synthesis of Sb₂S₃ Dendrites [5][6]

-

Precursor Solution: Prepare a solution with antimony chloride (SbCl₃), citric acid, and thioacetamide (CH₃CSNH₂) as the raw materials in a suitable solvent.

-

Reaction: Transfer the solution to a sealed autoclave.

-

Heating: Heat the autoclave to 160 °C and maintain the temperature for 12 hours.

-

Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the resulting precipitate.

-

Washing: Wash the product with distilled water and ethanol to remove unreacted precursors and by-products.

-

Drying: Dry the final Sb₂S₃ product in an oven.

Quantitative Data: Synthesis of Antimony Sulfide (Sb₂S₃)

| Precursors | Method | Conditions | Product Morphology | Reference |

| SbCl₃, Citric Acid, Thioacetamide | Hydrothermal | 160 °C, 12 h | Rod-like dendrites | [5][6] |

| SbCl₃, Sodium Thiosulfate (Na₂S₂O₃) | Wet-chemical | Ethylene glycol solvent | Nanorods | [5][7] |

| SbCl₃, Thioglycolic Acid (TGA) | Hydrothermal | 100 °C, aqueous solution | Nanocrystalline | [7] |

| SbCl₃, Na₂S | Hydrothermal | Ethylene glycol-assisted | Ultralong nanowires | [8] |

Synthesis of Organoantimony Compounds

This compound is the most common starting material for the synthesis of organoantimony compounds, where a direct carbon-antimony bond is formed. These reactions typically involve organometallic reagents like Grignard or organolithium compounds.

Trivalent Organoantimony Compounds (Stibines)

Triorganostibines (R₃Sb) are synthesized by the reaction of SbCl₃ with three equivalents of an organolithium or Grignard reagent.[9] Triphenylstibine (Ph₃Sb) is a prototypical example.

Experimental Protocol: Synthesis of Triphenylstibine (Ph₃Sb) via Grignard Reagent [10]

-

Grignard Reagent Preparation: In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place 40 g (1.65 atoms) of magnesium turnings covered with 200 cc of dry ether. Add a mixture of 260 g (1.65 moles) of dry bromobenzene in 800 cc of dry ether at a rate to maintain gentle boiling (approx. 2 hours).

-

Reaction with SbCl₃: After the Grignard reagent formation is complete, slowly add a solution of 114 g (0.5 mole) of freshly distilled this compound in 300 cc of dry ether through the separatory funnel (1-2 hours). Gentle warming may be needed if the SbCl₃ is not freshly prepared.

-

Heating: After the addition is complete, heat the mixture on a steam bath for one hour.

-

Hydrolysis: Cool the reaction mixture and pour it slowly with stirring into 1 L of ice and water.

-

Extraction: Filter the mixture and extract the residue and the aqueous layer multiple times with ether.

-

Isolation: Combine the ether extracts and evaporate the solvent on a steam bath. The remaining semi-solid crystallizes on cooling.

-

Purification: The crude product can be purified by recrystallization from 95% ethanol to yield pure triphenylstibine.

Quantitative Data: Synthesis of Triphenylstibine (Ph₃Sb)

| Method | Reactants | Yield (Crude) | Melting Point | Reference |

| Grignard | PhMgBr, SbCl₃ | 82-90% | 49 °C | [10] |

| Wurtz-Fittig | Na, C₆H₅Cl, SbCl₃ | - | 52-54 °C | [1][11] |

The following diagram illustrates the experimental workflow for the Grignard synthesis of Triphenylstibine.

References

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organoantimony chemistry - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Triphenylstibine [chemeurope.com]

Unveiling the Structural Landscape of Antimony Trichloride: A Technical Guide to its Crystal Structure and Polymorphism

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the crystal structure and polymorphic behavior of antimony trichloride (SbCl₃). This document provides a comprehensive overview of its structural chemistry, phase transitions under high pressure, and detailed experimental protocols for its synthesis and characterization.

Introduction

This compound, a Lewis acid with diverse applications in catalysis and as a reagent, exhibits a fascinating structural chemistry.[1][2] Understanding its solid-state structure and potential polymorphic forms is crucial for controlling its reactivity, solubility, and ultimately its utility in various chemical processes. This guide summarizes the current knowledge of the crystal structure of SbCl₃ at ambient conditions and delves into its recently discovered high-pressure polymorphs.

Crystal Structure of this compound at Ambient Conditions

At standard temperature and pressure, this compound crystallizes in the orthorhombic space group Pnma. The structure is comprised of discrete, pyramidal SbCl₃ molecules. In the gaseous phase, the Cl-Sb-Cl bond angle is 97.2° with a bond length of 233 pm. In the solid state, each antimony atom is coordinated to three chlorine atoms at a distance of approximately 234 pm, indicating the persistence of the molecular unit. Additionally, there are five longer-range interactions with neighboring chlorine atoms, which can be envisioned as forming a bicapped trigonal prism around the antimony atom.

Polymorphism of this compound under High Pressure

Recent studies have revealed that this compound undergoes pressure-induced phase transitions, leading to the formation of novel polymorphic forms.[3] These transformations highlight the dramatic effect of pressure on the coordination environment and dimensionality of the crystal structure.

At ambient pressure, SbCl₃ exists as a molecular crystal with an orthorhombic structure (Pnma).[3] Upon increasing the pressure to 12.4 GPa, it undergoes a phase transition to a monoclinic, eight-coordinated layered phase with the space group P2₁/m.[3] This phase remains stable up to at least 28.9 GPa.[3] Further transformation can be induced by laser heating at high pressure. After heating to 1900 K at 20.7 GPa, SbCl₃ transforms into a noncentrosymmetric, three-dimensional structure with the space group I4̅.[3] This high-pressure, high-temperature phase features a nine-coordinated antimony atom.[3]

The following diagram illustrates the pressure-induced phase transitions of this compound:

Quantitative Crystallographic Data

The crystallographic data for the known phases of this compound are summarized in the table below for easy comparison.

| Phase | Orthorhombic (Pnma) | Monoclinic (P2₁/m) | Tetragonal (I4̅) |

| Conditions | Ambient Pressure | 12.4 GPa | 20.7 GPa, 1900 K |

| Crystal System | Orthorhombic | Monoclinic | Tetragonal |

| Space Group | Pnma | P2₁/m | I4̅ |

| Lattice Parameters | a = 6.948 Åb = 8.869 Åc = 9.354 Å | a = 5.783 Åb = 8.134 Åc = 6.452 Åβ = 109.8° | a = 8.936 Åc = 6.432 Å |

| Sb Coordination | 3 (+5 distant) | 8 | 9 |

| Reference | [4][5] | [3] | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers.

Synthesis of this compound

This compound can be prepared by several methods. A common laboratory-scale synthesis involves the reaction of antimony trioxide with concentrated hydrochloric acid.[6]

Materials:

-

Antimony trioxide (Sb₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

Evaporating dish

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, place 182 ml of concentrated hydrochloric acid into an evaporating dish and warm it slightly.[7]

-

Gradually add 100 g of antimony trioxide to the warmed acid with stirring.[7]

-

Gently heat the mixture, eventually bringing it to a boil to drive off excess hydrochloric acid. The reaction is complete when a drop of the solution crystallizes upon cooling.[7]

-

Transfer the resulting liquid to a distillation flask and distill the product. The initial fraction will be primarily dilute hydrochloric acid.[7]

-

Collect the fraction that distills above 200 °C, which will solidify upon cooling to yield pure this compound.[7]

The following diagram outlines the synthesis workflow:

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a material.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Goniometer head

-

Cryostat for low-temperature measurements

Procedure:

-

Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal of this compound with dimensions typically in the range of 0.1-0.3 mm.[8][9] Due to the hygroscopic nature of SbCl₃, handling should be performed in a dry environment (e.g., a glove box). Mount the selected crystal on a glass fiber or a loop attached to a goniometer head.[10]

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam.[8] Cool the crystal to a low temperature (e.g., 100 K) using a cryostat to minimize thermal vibrations.[8] A preliminary screening is performed to assess the crystal quality.[8] If the crystal is suitable, a full data collection is carried out by rotating the crystal and collecting diffraction patterns at various orientations.[10][11]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, which are sensitive to its crystal structure and bonding.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., He-Ne laser at 633 nm).

-

Microscope for sample visualization and laser focusing.

-

CCD detector.

Procedure:

-

Sample Preparation: Place a small amount of crystalline this compound on a microscope slide. Due to its sensitivity to moisture, it is advisable to seal the sample in a capillary tube or use an environmental chamber with a dry atmosphere.

-

Data Acquisition: Place the sample under the microscope of the Raman spectrometer. Focus the laser onto the sample. Collect the Raman scattering signal using the CCD detector. The spectral range of interest for SbCl₃ is typically between 100 and 400 cm⁻¹.

-

Spectral Analysis: The resulting Raman spectrum will show peaks corresponding to the vibrational modes of the SbCl₃ molecule and the lattice modes of the crystal. The number and positions of these peaks are characteristic of the specific polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and solid-solid phase transitions.

Instrumentation:

-

Differential scanning calorimeter

-

Hermetically sealed aluminum or gold pans

Procedure:

-

Sample Preparation: In a dry environment, accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan. Hermetically seal the pan to prevent sublimation and reaction with atmospheric moisture.[12]

-

Measurement: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. The melting point of SbCl₃ is approximately 73.4 °C.

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Safety and Handling

This compound is a corrosive and toxic substance that is highly sensitive to moisture.[1][12][13][14][15] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13][14] Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from water and incompatible substances.[14][16] In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. While the orthorhombic phase at ambient pressure is well-characterized, recent discoveries of high-pressure polymorphs have opened new avenues for research into the structural diversity of this compound. The experimental protocols outlined herein provide a foundation for the synthesis and characterization of this compound, enabling further exploration of its solid-state chemistry and potential applications.

References

- 1. This compound | 10025-91-9 [chemicalbook.com]

- 2. CAS 10025-91-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Pressure-Driven Dimensional Transition and Arise of Unconventional Phases in SbCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. mp-22872: SbCl3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 6. chlorates.exrockets.com [chlorates.exrockets.com]

- 7. prepchem.com [prepchem.com]

- 8. youtube.com [youtube.com]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. geo.umass.edu [geo.umass.edu]

- 12. archpdfs.lps.org [archpdfs.lps.org]

- 13. research.uga.edu [research.uga.edu]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application